![molecular formula C19H14N2S B2790273 (Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile CAS No. 1164476-25-8](/img/structure/B2790273.png)
(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile, also known as (Z)-MSQP, is a novel small-molecule drug candidate that has been developed to target a variety of diseases and disorders. This compound has been studied extensively in laboratory experiments and has demonstrated a wide range of potential therapeutic applications.
Scientific Research Applications
(Z)-MSQP has been studied extensively in laboratory experiments and has demonstrated a wide range of potential therapeutic applications. It has been found to be a potent inhibitor of a variety of enzymes, including the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory cytokines, and its inhibition by (Z)-MSQP has been shown to reduce inflammation and pain. Additionally, (Z)-MSQP has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. This inhibition has been shown to reduce the production of these pro-inflammatory molecules, leading to a decrease in inflammation and pain.
Mechanism of Action
(Z)-MSQP has been found to act as an inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory cytokines and leukotrienes, respectively. By inhibiting these enzymes, (Z)-MSQP is able to reduce the production of these pro-inflammatory molecules, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
(Z)-MSQP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and leukotrienes, leading to a decrease in inflammation and pain. Additionally, it has been found to have anti-tumor effects, as well as anti-angiogenic and anti-fibrotic effects. Furthermore, (Z)-MSQP has been found to have anti-oxidant, anti-apoptotic, and anti-proliferative effects.
Advantages and Limitations for Lab Experiments
The main advantage of using (Z)-MSQP in laboratory experiments is its high purity and stability. Additionally, it has been found to be non-toxic and well tolerated in laboratory animals. However, (Z)-MSQP is a novel compound, and its long-term safety and efficacy are still unknown. Additionally, the precise mechanism of action of (Z)-MSQP is still not fully understood.
Future Directions
There are a number of potential future directions for (Z)-MSQP. Further research is needed to better understand the precise mechanism of action of this compound, as well as its long-term safety and efficacy. Additionally, further research is needed to explore the potential therapeutic applications of (Z)-MSQP, including its potential use in the treatment of cancer, inflammation, and fibrosis. Furthermore, further research is needed to explore the potential of (Z)-MSQP as an anti-oxidant, anti-apoptotic, and anti-proliferative agent. Finally, further research is needed to explore the potential of (Z)-MSQP as a drug delivery system for other therapeutic agents.
Synthesis Methods
(Z)-MSQP is a heterocyclic compound that is synthesized using a variety of methods. The most common method is the reaction of 2-methylsulfanyl-3-quinoline with 2-phenyl-2-propenenitrile. This reaction is carried out in anhydrous conditions at a temperature of 70-90°C. The reaction is complete in approximately two hours, and yields a (Z)-MSQP product with a purity of over 95%.
properties
IUPAC Name |
(Z)-3-(2-methylsulfanylquinolin-3-yl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-22-19-16(11-15-9-5-6-10-18(15)21-19)12-17(13-20)14-7-3-2-4-8-14/h2-12H,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPOGQAJSXLRNV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

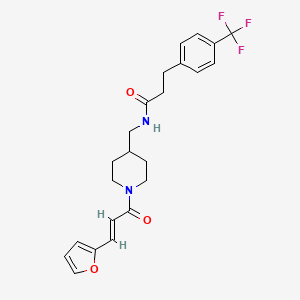

![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)
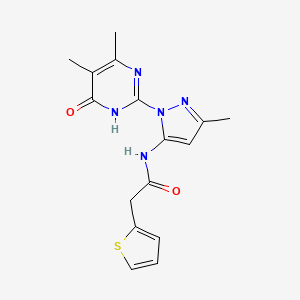

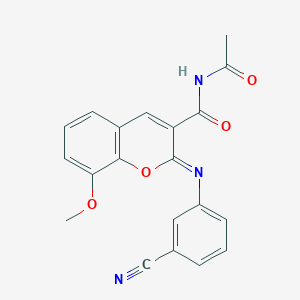
![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)
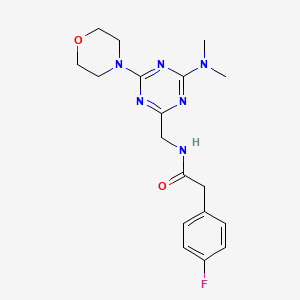

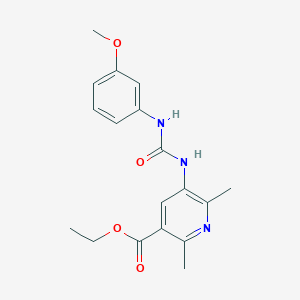
![5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2790207.png)
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide](/img/structure/B2790208.png)

